molecular formula C20H19N3O4 B11494962 3-[(2-hydroxyethyl)amino]-5-morpholino-6H-anthra[1,9-cd]isoxazol-6-one

3-[(2-hydroxyethyl)amino]-5-morpholino-6H-anthra[1,9-cd]isoxazol-6-one

Cat. No.: B11494962
M. Wt: 365.4 g/mol
InChI Key: KEUJDFIOKUFLJU-UHFFFAOYSA-N
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Description

3-[(2-hydroxyethyl)amino]-5-morpholino-6H-anthra[1,9-cd]isoxazol-6-one is a complex organic compound with a unique structure that includes an anthraquinone core, an isoxazole ring, and morpholine and hydroxyethylamine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-hydroxyethyl)amino]-5-morpholino-6H-anthra[1,9-cd]isoxazol-6-one typically involves multi-step organic reactions. One common approach is to start with an anthraquinone derivative, which undergoes nitration, reduction, and cyclization to form the isoxazole ring. The hydroxyethylamine and morpholine groups are then introduced through nucleophilic substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are selected to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-[(2-hydroxyethyl)amino]-5-morpholino-6H-anthra[1,9-cd]isoxazol-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.

Scientific Research Applications

3-[(2-hydroxyethyl)amino]-5-morpholino-6H-anthra[1,9-cd]isoxazol-6-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.

    Medicine: It has potential as a therapeutic agent due to its ability to inhibit specific enzymes or pathways involved in disease processes.

    Industry: The compound can be used in the development of advanced materials, such as dyes and polymers, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(2-hydroxyethyl)amino]-5-morpholino-6H-anthra[1,9-cd]isoxazol-6-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and affecting cellular pathways. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-hydroxyethyl)amino]-5-[(2-methoxyethyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one
  • 5-((2-hydroxyethyl)amino)-3-(4-methoxyphenoxy)-6H-anthra[1,9-cd]isoxazol-6-one

Uniqueness

Compared to similar compounds, 3-[(2-hydroxyethyl)amino]-5-morpholino-6H-anthra[1,9-cd]isoxazol-6-one is unique due to the presence of both morpholine and hydroxyethylamine groups. These substituents confer distinct chemical and biological properties, making the compound particularly versatile for various applications.

Properties

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

12-(2-hydroxyethylamino)-10-morpholin-4-yl-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one

InChI

InChI=1S/C20H19N3O4/c24-8-5-21-14-11-15(23-6-9-26-10-7-23)16-17-18(14)22-27-20(17)13-4-2-1-3-12(13)19(16)25/h1-4,11,21,24H,5-10H2

InChI Key

KEUJDFIOKUFLJU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C(=C2)NCCO

Origin of Product

United States

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